1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the piperidine ring, followed by the introduction of the methyl group. The triazole ring is then synthesized and attached to the piperidine ring through a series of chemical reactions.
Reaction Conditions: Common reagents used in the synthesis include alkyl halides, azides, and catalysts such as copper(I) iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products:
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction, gene expression, and metabolic processes, contributing to its diverse range of activities.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: The presence of both the piperidine and triazole rings in this compound provides a unique combination of properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15N5 |
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Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChI Key |
LUNCMWQWHJOMCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(N=N2)N |
Origin of Product |
United States |
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